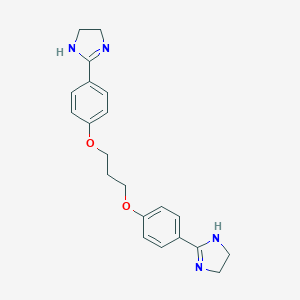
1,3-Di(4-imidazolinophenoxyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di(4-imidazolinophenoxyl)propane, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antitumor Activity
DIPP has been investigated for its potential antitumor properties. It exhibits significant efficacy against various cancer cell lines by targeting tubulin polymerization, similar to other known antitumor agents like colchicine and vincristine. Research indicates that DIPP can induce cell cycle arrest in the M phase, leading to apoptosis in malignant cells. Its ability to penetrate the blood-brain barrier makes it a candidate for treating brain tumors and other central nervous system malignancies.
Mechanism of Action
The mechanism by which DIPP exerts its antitumor effects involves binding to the colchicine-binding site on tubulin, inhibiting microtubule formation. This action disrupts mitotic spindle formation during cell division, which is critical for cancer cell proliferation .
Materials Science
Corrosion Inhibition
DIPP has shown promise as a corrosion inhibitor for metal surfaces. Its ability to form protective films on metals can significantly enhance their resistance to oxidative damage and corrosion in harsh environments. Studies demonstrate that DIPP can effectively reduce the corrosion rate of various metals by adsorbing onto their surfaces and forming a barrier against corrosive agents .
Coating Applications
In addition to corrosion inhibition, DIPP is utilized in developing advanced coatings that require specific chemical properties such as hydrophobicity or enhanced adhesion. These coatings are valuable in sectors like automotive and aerospace engineering, where material durability is paramount .
Analytical Chemistry
Fluorescent Probes
DIPP has been employed as a fluorescent probe in analytical chemistry. Its unique structural features allow it to be used in the detection of metal ions and other analytes through fluorescence spectroscopy. The compound's fluorescence properties can be tuned by modifying its environment or through complexation with various metal ions .
Spectroscopic Applications
Research indicates that DIPP can be utilized in UV-Vis and X-ray absorption spectroscopy for analyzing electronic transitions and oxidation states within complex systems . This application is particularly useful in studying transition metal complexes where understanding the electronic structure is crucial.
Case Studies
属性
CAS 编号 |
129073-92-3 |
|---|---|
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25) |
InChI 键 |
PSXUKPCAIKETHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
规范 SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
Key on ui other cas no. |
129073-92-3 |
同义词 |
1,3-di(4-imidazolinophenoxyl)propane DIPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















